molecular formula C10H11FO3 B1400018 3-(2-Fluoro-5-methylphenoxy)propanoic acid CAS No. 942195-98-4

3-(2-Fluoro-5-methylphenoxy)propanoic acid

Cat. No. B1400018
CAS RN: 942195-98-4
M. Wt: 198.19 g/mol
InChI Key: YPYVWTSQTHONPY-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-5-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . The compound is solid at ambient temperature .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluoro-5-methylphenoxy)propanoic acid” consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“3-(2-Fluoro-5-methylphenoxy)propanoic acid” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a phenolic compound, exhibits a wide range of therapeutic roles such as antioxidant, anti-inflammatory, neuroprotective, and anti-obesity effects. Its ability to modulate lipid metabolism and glucose regulation suggests potential for treating disorders like cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to unveil and optimize its biological and pharmacological effects, suggesting its practical use as a natural food additive (Naveed et al., 2018).

Fluorescent Chemosensors Based on Phenolic Derivatives

Research on 4-Methyl-2,6-diformylphenol (DFP), a phenolic derivative, for the development of chemosensors highlights its high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. This review underlines the emerging field of DFP-based chemosensors, indicating a significant potential for phenolic derivatives in analytical applications (Roy, 2021).

Sorption of Phenoxy Herbicides to Soil and Organic Matter

The review of sorption experiments for phenoxy herbicides, including derivatives of phenoxyacetic acid, illustrates their interaction with soil organic matter and minerals. It suggests that soil organic matter and iron oxides are crucial sorbents for these compounds, indicating the environmental behavior and fate of phenolic herbicides in agricultural contexts (Werner et al., 2012).

properties

IUPAC Name

3-(2-fluoro-5-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-7-2-3-8(11)9(6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYVWTSQTHONPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-5-methylphenoxy)propanoic acid

Synthesis routes and methods I

Procedure details

To a suspension of 2-fluoro-5-methylphenol (1.0 g, 7.9 mmol) in tetrahydrofuran (10 mL) at 0-5° C. was dropwise added potassium tert-butoxide 1N in tetrahydrofuran (8.3 mL, 8.3 mmol), followed by 3-propiolactone (0.55 mL, 8.7 mmol) in one portion. The mixture was warmed to room temperature for 1 hour, then heated at 50° C. for 2 hours. After cooling to room temperature, the mixture was quenched with a saturated solution of sodium hydrogenocarbonate (1 mL) and diluted with water (9 mL). The aqueous layer was washed with ethyl acetate (10 mL), acidified with 1M hydrochloric acid until pH 2 and extracted with ethyl acetate (2×10 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 3-(2-fluoro-5-methylphenoxy)propanoic acid (10a) (0.96 g, 4.8 mol, 60%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
8.3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of sodium hydroxide (3.2 g, 79 mmol) in water (16 mL) was added 2-fluoro-5-methylphenol (5.0 g, 40 mmol) at room temperature. After the solution was stirred for 5 minutes, 3-iodopropionic acid (7.9 g, 40 mmol) was added to the pale yellow solution, and the mixture was refluxed with stirring for 18 hours. The mixture was cooled to room temperature, poured into 2M hydrochloric acid aqueous solution (100 mL) at 0° C., and extracted with ethyl acetate (60 mL×2). The combined extracts were washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from hexane/ethyl acetate 3:1 to ethyl acetate only). The resulted pale yellow solid was triturated with hexane, collected by filtration, and dried in vacuum to afford the title compound as a pale yellow solid (2.45 g, 31%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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